molecular formula C13H12N4O2 B15305333 ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate

ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate

Cat. No.: B15305333
M. Wt: 256.26 g/mol
InChI Key: KQKSJDYNTSKZKO-UHFFFAOYSA-N
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Description

Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate typically involves the formation of the pyrazole ring followed by the introduction of the ester and amino groups. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-cyano-1H-pyrazole: A simpler analog with similar reactivity.

    Ethyl 4-(5-amino-1H-pyrazol-1-yl)benzoate: Lacks the cyano group but shares the ester and amino functionalities.

    4-(5-Amino-4-cyano-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 4-(5-amino-4-cyanopyrazol-1-yl)benzoate

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9-3-5-11(6-4-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3

InChI Key

KQKSJDYNTSKZKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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